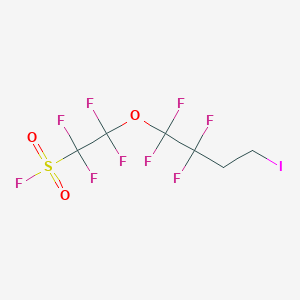

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride

Cat. No. B1626107

Key on ui cas rn:

84271-36-3

M. Wt: 454.05 g/mol

InChI Key: CQPFPFMRZZXKAJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09187416B2

Procedure details

The crude reaction solution from above containing ICH2CH2CF2CF2OCF2CF2SO2F was treated with an excess of DBU at room temperature for 4 hours. 19F NMR analysis showed no effect on the —SO2F group, and the triplet of CF2CH2— was changed into doublet×triplet at 121 ppm (Jd=7.8 Hz, Jt=3.6 Hz), indicating the desired reaction occurred to yield CH2═CHCF2CF2OCF2CF2SO2F. Addition of water to dissolve DBU/HI solid, and the bottom perfluorinated N-methyl morpholine solution was isolated. From F-NMR, no more I—CF2CF2OCF2CF2SO2F was observed in the isolated solution. The solution was dried over MgSO4. After filtration and rotary evaporation to remove the solvent, 22 g product was obtained (89% isolated yield; bp=115-116° C.). 19F NMR showed the chemical shifts at +43 ppm (—SO2F), −83.8 ppm (m, —CF2O—), −89.2 ppm (txt, —CF2O—), −114 ppm (dxt, —CF2SO2F) and 120 ppm (dxt, —CF2CH═). Also, H1 NMR confirmed the formation of CH2═CH— with chemical shift at 5.7˜6.3 ppm (m).

Identifiers

|

REACTION_CXSMILES

|

I[CH2:2][CH2:3][C:4]([C:7]([O:10][C:11]([C:14]([S:17]([F:20])(=[O:19])=[O:18])([F:16])[F:15])([F:13])[F:12])([F:9])[F:8])([F:6])[F:5].C1CCN2C(=NCCC2)CC1>>[CH2:2]=[CH:3][C:4]([C:7]([O:10][C:11]([C:14]([S:17]([F:20])(=[O:19])=[O:18])([F:15])[F:16])([F:12])[F:13])([F:9])[F:8])([F:6])[F:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ICCC(F)(F)C(F)(F)OC(F)(F)C(F)(F)S(=O)(=O)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC2=NCCCN2CC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude reaction solution from

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC(F)(F)C(F)(F)OC(F)(F)C(F)(F)S(=O)(=O)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |